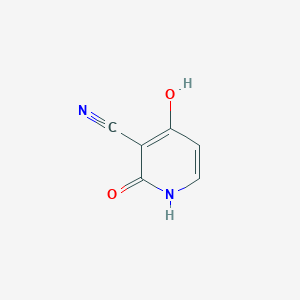
4-(2-Phenoxyethoxy)piperidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Pharmaceutical Applications
- 4-(2-Phenoxyethoxy)piperidine hydrochloride is closely related to paroxetine hydrochloride, a selective serotonin reuptake inhibitor used for treating depression and other mental health disorders. Paroxetine's physicochemical properties, stability, and pharmacological effects have been documented extensively (Germann, Ma, Han, & Tikhomirova, 2013).
2. Metabolic Effects
- Similar compounds have shown effects on metabolic activity. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been observed to reduce food intake and weight gain in obese rats (Massicot, Steiner, & Godfroid, 1985).
3. Chemical Reactivity and Synthesis
- Alkyl-oxygen heterolysis studies involving similar compounds have provided insights into the reactions of carbonium ions and factors affecting their generation and fate (Casy, Beckett, & Armstrong, 1961). Additionally, the synthesis of 4-chloropiperidine hydrochloride from piperidin-4-one hydrochloride has been explored, demonstrating the compound's versatility in chemical synthesis (Zhang Guan-you, 2010).
4. Therapeutic Research
- Studies have examined the effects of similar compounds on feeding behavior and energy expenditure in rats, suggesting potential therapeutic applications in obesity and metabolic disorders (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
5. Material Science
- The thermal and photooxidative behavior of stabilizers related to 4-(2-Phenoxyethoxy)piperidine hydrochloride has been investigated in polyolefin films, showing its potential application in material sciences (Allen, Edge, He, Chen, Kikkawa, & Minagawa, 1993).
6. Antimicrobial Research
- Research on structurally similar compounds has explored their antimicrobial activities, which could have implications for the development of new antibiotics or antiseptics (Ovonramwen, Owolabi, & Oviawe, 2019).
Mécanisme D'action
While the specific mechanism of action for 4-(2-Phenoxyethoxy)piperidine hydrochloride is not available, piperidine derivatives have been studied for their pharmacological properties . Piperidine and its derivatives have shown potential against various types of cancers by regulating crucial signaling pathways essential for the establishment of cancers .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(2-Phenoxyethoxy)piperidine hydrochloride, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(2-phenoxyethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-4-12(5-3-1)15-10-11-16-13-6-8-14-9-7-13;/h1-5,13-14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJQGATXTWILNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxyethoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1423856.png)


![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone](/img/structure/B1423861.png)
![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)




